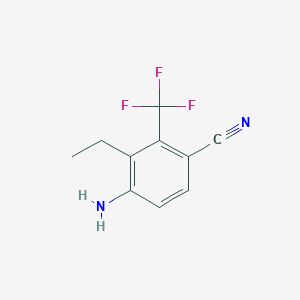
4-Amino-3-ethyl-2-(trifluoromethyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-ethyl-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C10H9F3N2 It is a derivative of benzonitrile, characterized by the presence of an amino group, an ethyl group, and a trifluoromethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-ethyl-2-(trifluoromethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of 3-ethyl-2-(trifluoromethyl)benzonitrile with ammonia under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Another method involves the bromination of 3-ethyl-2-(trifluoromethyl)benzonitrile followed by substitution with an amino group. This process may involve the use of reagents such as dibromohydantoin and liquid ammonia .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The process may involve multi-step reactions, including bromination, substitution, and purification steps. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
4-Amino-3-ethyl-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-Amino-3-ethyl-2-(trifluoromethyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-cancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Amino-3-ethyl-2-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The amino group can form hydrogen bonds with active site residues, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the ethyl group.
3-Ethyl-2-(trifluoromethyl)benzonitrile: Similar structure but lacks the amino group.
4-Cyano-3-(trifluoromethyl)aniline: Similar structure but has a cyano group instead of an ethyl group.
Uniqueness
4-Amino-3-ethyl-2-(trifluoromethyl)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical and biological propertiesThe ethyl group further modifies its chemical behavior, making it a valuable compound for research and industrial applications .
特性
分子式 |
C10H9F3N2 |
|---|---|
分子量 |
214.19 g/mol |
IUPAC名 |
4-amino-3-ethyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C10H9F3N2/c1-2-7-8(15)4-3-6(5-14)9(7)10(11,12)13/h3-4H,2,15H2,1H3 |
InChIキー |
ZBZCMARVAOVEKE-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C=CC(=C1C(F)(F)F)C#N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















